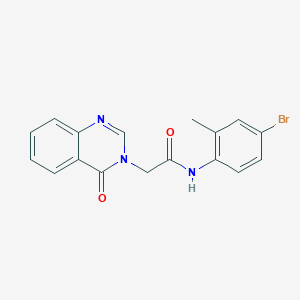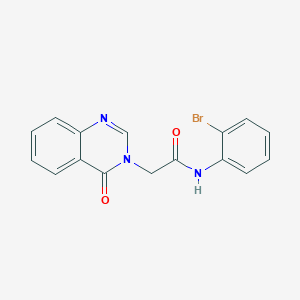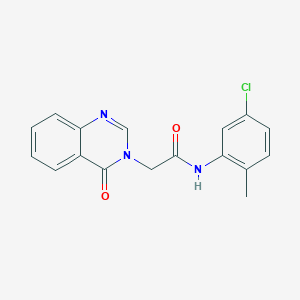![molecular formula C21H23NO5 B277614 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one, also known as DPI, is a synthetic compound that belongs to the class of indole alkaloids. It is widely used in scientific research for its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as a potent inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one reduces the levels of ROS, which can cause oxidative damage and contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and oxidative stress in cells, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity for NADPH oxidase inhibition. This makes it a valuable tool for studying the role of ROS in various cellular processes. However, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can also be toxic to cells at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
Direcciones Futuras
There are several potential future directions for research on 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one analogs with improved potency and selectivity for NADPH oxidase inhibition. Another area of research is the investigation of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one's effects on other enzymes and signaling pathways, which could provide insight into its broader biological effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one could help to optimize its potential therapeutic use in humans.
Conclusion:
In conclusion, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic properties that has been extensively studied in scientific research. Its ability to inhibit NADPH oxidase and reduce ROS levels makes it a promising candidate for the treatment of cancer and inflammatory diseases. While there are limitations to its use in lab experiments, there are also many potential future directions for research on 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one that could lead to new insights and therapeutic applications.
Métodos De Síntesis
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl acetoacetate, followed by reduction and cyclization reactions. The final product is obtained as a white crystalline powder with a melting point of 180-182°C.
Aplicaciones Científicas De Investigación
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C21H23NO5/c1-4-11-22-16-8-6-5-7-15(16)21(25,20(22)24)13-17(23)14-9-10-18(26-2)19(12-14)27-3/h5-10,12,25H,4,11,13H2,1-3H3 |
Clave InChI |
GVQGFEPAXJETEB-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
SMILES canónico |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)











![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)